molecular formula C16H15N3OS B13692302 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide

Cat. No.: B13692302
M. Wt: 297.4 g/mol
InChI Key: YVWIAHQPHWDHGI-UHFFFAOYSA-N
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Description

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is a chemical compound with the molecular formula C15H15N3OS It is known for its unique structure, which includes an amino group, a benzamide group, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 4-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The benzothiazole ring is known to interact with DNA and proteins, which can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is unique due to the presence of both the benzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-amino-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H15N3OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,17H2,1-2H3,(H,18,19,20)

InChI Key

YVWIAHQPHWDHGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N)C

Origin of Product

United States

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